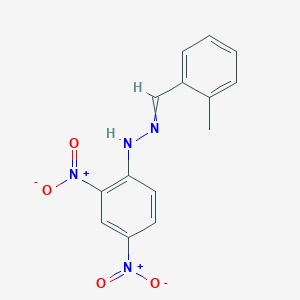
o-トルアルデヒド-2,4-DNPH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C14H12N4O4 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
The exact mass of the compound o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409528. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- o-トルアルデヒド-2,4-DNPH は、Ascentis Express C18 カラムを用いた高速液体クロマトグラフィー (HPLC) で分析される 13 種類のアルデヒド/ケトン誘導体のグループの一部です。 この方法は、空気モニタリングと産業衛生の目的で採用されています .
空気モニタリングと産業衛生
キラル配位子合成
生物活性
o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula : C14H12N4O4
- Molecular Weight : 300.27 g/mol
- Purity : Typically around 95% .
Hydrazones, including o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone, are known to exhibit a variety of biological activities due to their structural characteristics. The key functional group in hydrazones is the azomethine group (C=N−NH2), which plays a crucial role in their reactivity and interaction with biological targets.
Antimicrobial Activity
Hydrazones have been reported to possess significant antimicrobial properties. A review highlighted that various hydrazones exhibit antibacterial, antifungal, and antiviral activities. Specifically, compounds derived from 2,4-dinitrophenylhydrazine have shown promising antifungal activity against several strains of Candida .
Table 1: Antifungal Activity of Hydrazones
| Compound | Target Organism | Concentration (μg/mL) | Percent Inhibition |
|---|---|---|---|
| 3g | Candida tropicalis | 100 | 41% |
| 3h | Candida glabrata | 200 | 35% |
| Fluconazole | Candida strains | - | Standard Control |
Enzyme Inhibition
Research has indicated that o-Tolualdehyde can act as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition is significant for applications in skin whitening and treatment of hyperpigmentation disorders. The compound was found to be a mixed-type inhibitor .
Case Studies
- Antifungal Activity Study : A study synthesized various diarylhydrazones from 2,4-dinitrophenylhydrazine and tested their antifungal properties against multiple Candida strains. Compounds showed varying degrees of activity based on their structural modifications. Notably, compound 3g exhibited the highest inhibition rates against C. tropicalis .
- Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of o-tolualdehyde derivatives on tyrosinase activity. The results indicated that these compounds could serve as potential therapeutic agents for conditions related to excessive melanin production .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones is often linked to their structural features. For instance:
- The presence of halogen substituents on the aromatic ring enhances antifungal activity.
- The position of these substituents (ortho vs para) can significantly affect the potency of the compound .
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Activity Level |
|---|---|
| Ortho | Moderate |
| Para | High |
特性
CAS番号 |
1773-44-0 |
|---|---|
分子式 |
C14H12N4O4 |
分子量 |
300.27 g/mol |
IUPAC名 |
N-[(Z)-(2-methylphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9- |
InChIキー |
QUIFNJPMGQCNMH-DHDCSXOGSA-N |
SMILES |
CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
異性体SMILES |
CC1=CC=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
ピクトグラム |
Flammable; Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















